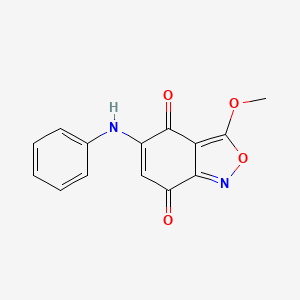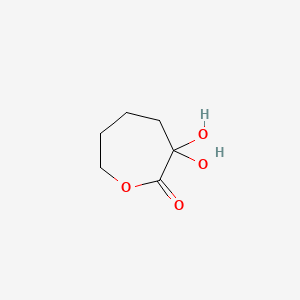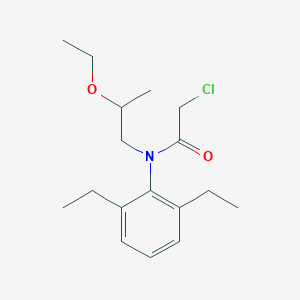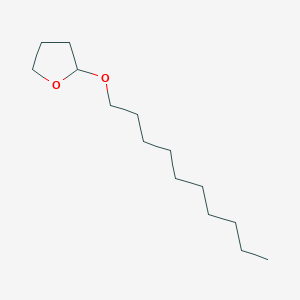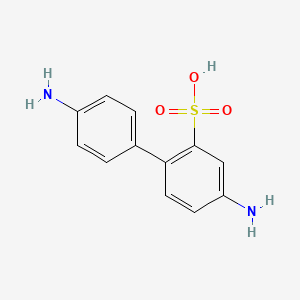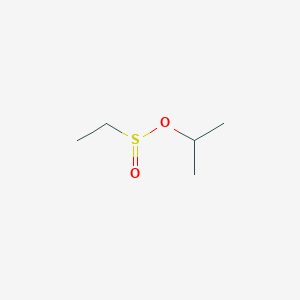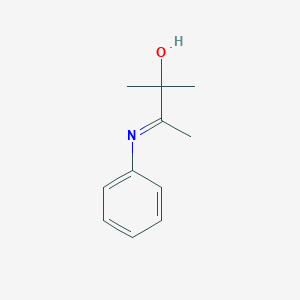
(3e)-2-Methyl-3-(phenylimino)butan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3e)-2-Methyl-3-(phenylimino)butan-2-ol is an organic compound that belongs to the class of imines. Imines are compounds containing a carbon-nitrogen double bond, with the nitrogen atom connected to a hydrogen atom or an organic group. This particular compound features a phenyl group attached to the imine nitrogen and a hydroxyl group on the butane backbone.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3e)-2-Methyl-3-(phenylimino)butan-2-ol typically involves the condensation of an appropriate ketone with an amine. One possible route is the reaction of 2-methyl-3-butanone with aniline under acidic or basic conditions to form the imine. The reaction may require a dehydrating agent to drive the equilibrium towards imine formation.
Industrial Production Methods
Industrial production methods for such compounds often involve similar condensation reactions but are optimized for large-scale production. This may include the use of continuous flow reactors, catalysts to increase reaction rates, and purification techniques such as distillation or crystallization to obtain the desired product in high purity.
化学反応の分析
Types of Reactions
(3e)-2-Methyl-3-(phenylimino)butan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The imine group can be reduced to form an amine.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation with a catalyst like palladium on carbon or sodium borohydride can be employed.
Substitution: Electrophilic reagents like bromine or nitrating agents can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a secondary amine.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
(3e)-2-Methyl-3-(phenylimino)butan-2-ol may have applications in various fields:
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in studying enzyme interactions with imines.
Medicine: Possible applications in drug design and development.
Industry: Used in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action for (3e)-2-Methyl-3-(phenylimino)butan-2-ol would depend on its specific application. In general, imines can act as intermediates in various chemical reactions, interacting with nucleophiles or electrophiles. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
類似化合物との比較
Similar Compounds
(3e)-2-Methyl-3-(phenylimino)butan-2-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
(3e)-2-Methyl-3-(phenylimino)butan-2-amine: Similar structure but with an amine group instead of a hydroxyl group.
Uniqueness
(3e)-2-Methyl-3-(phenylimino)butan-2-ol is unique due to the presence of both a hydroxyl group and an imine group, which can participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
49633-50-3 |
|---|---|
分子式 |
C11H15NO |
分子量 |
177.24 g/mol |
IUPAC名 |
2-methyl-3-phenyliminobutan-2-ol |
InChI |
InChI=1S/C11H15NO/c1-9(11(2,3)13)12-10-7-5-4-6-8-10/h4-8,13H,1-3H3 |
InChIキー |
NVQJITVPOMHQSF-UHFFFAOYSA-N |
正規SMILES |
CC(=NC1=CC=CC=C1)C(C)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-Hydroxy-3,5-dinitrophenyl)methyl]-2,6-dinitrophenol](/img/structure/B14650263.png)

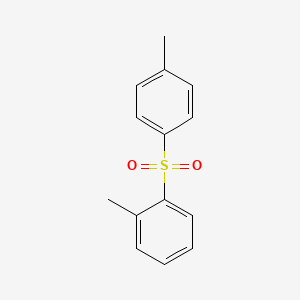

![Bromo[(pentafluorophenyl)methyl]mercury](/img/structure/B14650282.png)
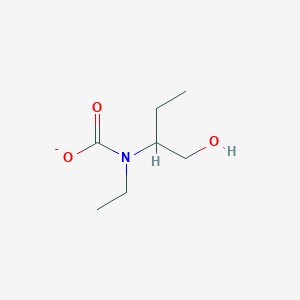
![1-[(1Z,4Z,6Z)-3H-3-Benzazonin-3-yl]ethan-1-one](/img/structure/B14650288.png)
